molecular formula C10H11Cl2N B1364878 2-(2,3-Dichlorophenyl)pyrrolidine CAS No. 383127-30-8

2-(2,3-Dichlorophenyl)pyrrolidine

Cat. No. B1364878
M. Wt: 216.1 g/mol
InChI Key: HZVTWBMAMRYGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,3-Dichlorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11Cl2N . It has a molecular weight of 216.11 . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “2-(2,3-Dichlorophenyl)pyrrolidine”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dichlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its contribution to the stereochemistry of the molecule and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “2-(2,3-Dichlorophenyl)pyrrolidine”, are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dichlorophenyl)pyrrolidine” include a molecular weight of 216.11 . More specific properties such as density, boiling point, and flash point are not available in the literature.

Scientific Research Applications

  • Structural Analysis and Conformational Studies :

    • (Ray et al., 1998) examined a molecule closely related to 2-(2,3-Dichlorophenyl)pyrrolidine, focusing on its envelope conformation and the planarity of its rings, providing insights into the molecular structure and stability of such compounds.
  • Synthetic Methods and Labeling :

    • (Hamada et al., 1975) discussed the preparation of tritium-labeled 2,4-dichlorophenyl pyrrolidinecarboxylate, highlighting techniques in molecular labeling which are crucial in tracking and studying the behavior of these compounds in various environments.
  • Pyrrolidines in Industrial and Medicinal Chemistry :

    • (Żmigrodzka et al., 2022) explored the synthesis of pyrrolidines, noting their significance in medicine and industry, such as in the creation of dyes or agrochemical substances.
  • Spectroscopic Properties and Molecular Structure :

    • (Lukes et al., 2015) provided a comprehensive analysis of the spectroscopic properties of dihydropyrazines, which have structural similarities with 2-(2,3-Dichlorophenyl)pyrrolidine, elucidating the role of such compounds in spectroscopic and electrochemical applications.
  • Synthesis and Application in Medicinal Chemistry :

    • (Sroor, 2019) described the synthesis of pyrrolo[2,3-b]pyridine scaffolds, showcasing the potential for these compounds in developing biologically active molecules.
  • Preparation and Characterization of Analogues :

    • (Wallach et al., 2015) examined the preparation of pyrrolidine analogues and their characterization, which is essential in understanding the properties and potential applications of these compounds.
  • Chemical Reactions and Synthetic Routes :

    • (Ghelfi et al., 2003) studied the reaction of chlorinated pyrrolidinones, providing insights into the synthesis of compounds that can be applied in the creation of agrochemicals or medicinal compounds.
  • Binding Affinity and Sigma Receptor Interaction :

    • (de Costa et al., 1992) explored the binding affinity of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines at the sigma receptor, indicating the potential therapeutic applications of these compounds.
  • Molecular Imprinting for Sensor Development :

    • (Liu et al., 2016) developed an electrochemical sensor using molecularly imprinted polymers, demonstrating the utility of pyrrolidine derivatives in sensor technology.

Safety And Hazards

The safety data sheet for “2-(2,3-Dichlorophenyl)pyrrolidine” indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-(2,3-Dichlorophenyl)pyrrolidine” and other pyrrolidine derivatives involve further exploration of their biological activities and the development of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(2,3-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVTWBMAMRYGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398432
Record name 2-(2,3-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dichlorophenyl)pyrrolidine

CAS RN

383127-30-8
Record name 2-(2,3-Dichlorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383127-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dichlorophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dichlorophenyl)pyrrolidine
Reactant of Route 2
2-(2,3-Dichlorophenyl)pyrrolidine
Reactant of Route 3
2-(2,3-Dichlorophenyl)pyrrolidine
Reactant of Route 4
2-(2,3-Dichlorophenyl)pyrrolidine
Reactant of Route 5
2-(2,3-Dichlorophenyl)pyrrolidine
Reactant of Route 6
2-(2,3-Dichlorophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.